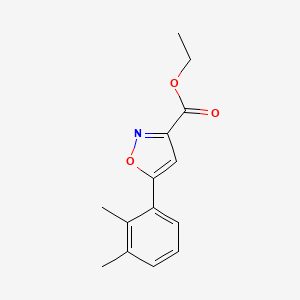
Ethyl 5-(2,3-Dimethylphenyl)isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(2,3-Dimethylphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,3-Dimethylphenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of alkynes with nitrile oxides. One common method includes the use of copper (I) or ruthenium (II) catalysts for the (3 + 2) cycloaddition reaction . Another approach involves the use of metal-free catalysts to promote the reaction, which is more environmentally friendly and cost-effective .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(2,3-Dimethylphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(2,3-Dimethylphenyl)isoxazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Ethyl 5-(2,3-Dimethylphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-(2,3-Dimethylphenyl)isoxazole-3-carboxylate can be compared with other similar compounds in the isoxazole family:
Sulfamethoxazole: An antibiotic with a similar isoxazole core structure.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic Acid: A neurotoxin with an isoxazole ring.
Eigenschaften
Molekularformel |
C14H15NO3 |
|---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
ethyl 5-(2,3-dimethylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-4-17-14(16)12-8-13(18-15-12)11-7-5-6-9(2)10(11)3/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
LAQNZYGONKHZLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=CC(=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B13715687.png)
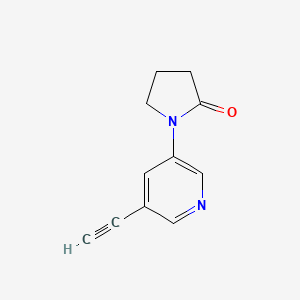
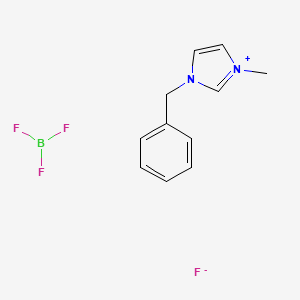
![3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13715704.png)
![Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13715713.png)
![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B13715718.png)
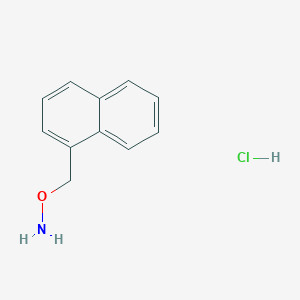

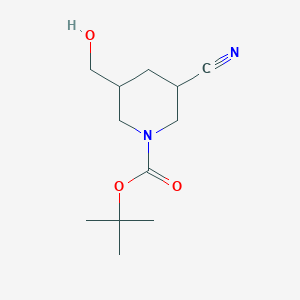
![6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one](/img/structure/B13715751.png)
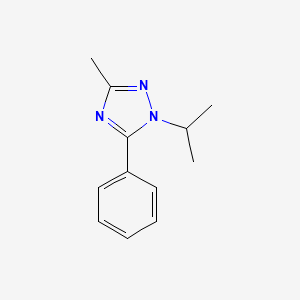
![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime](/img/structure/B13715768.png)

![5-Bromo-4-[2-chloro-5-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13715778.png)
